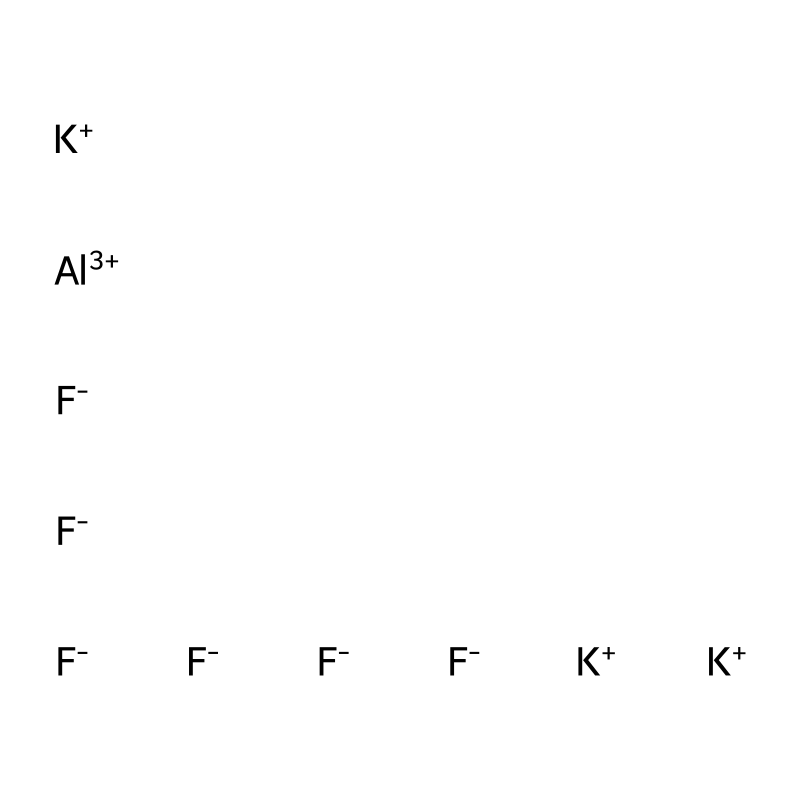

aluminum;tripotassium;hexafluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

Hexaaluminates are a class of hexagonal aluminate compounds that have peculiar layered structures . They exhibit stable phase composition up to 1600 °C and exceptional resistance to sintering and thermal shock, which make them attractive catalysts for high-temperature applications . They are used in the catalytic combustion of CH4, partial oxidation and CO2 reforming of CH4 to syngas, and decomposition of N2O .

Industrial Production of Aluminium

Production of Synthetic Cryolite

Most cryolite is manufactured by a variety of related pathways. One route entails combining sodium aluminate and hydrofluoric acid :

Na3Al(OH)6+6HF→Na3AlF6+6H2ONa_3Al(OH)_6 + 6HF → Na_3AlF_6 + 6H_2O Na3Al(OH)6+6HF→Na3AlF6+6H2O

6HF+3NaAlO2→Na3AlF6+Al2O3+3H2O6HF + 3NaAlO2 → Na3AlF6 + Al2O3 + 3H2O 6HF+3NaAlO2→Na3AlF6+Al2O3+3H2O

4AlF3+3Na2O→2Na3AlF6+Al2O34AlF3 + 3Na2O → 2Na3AlF6 + Al2O3 4AlF3+3Na2O→2Na3AlF6+Al2O3

Often the hexafluoroaluminic acid, which is recovered from phosphate mining, is the precursor in a two-step process beginning with neutralization with ammonia to give ammonium hexafluoroaluminate :

H3AlF6+3NH3→(NH4)3AlF6H_3AlF_6 + 3NH_3 → (NH_4)_3AlF_6 H3AlF6+3NH3→(NH4)3AlF6

(NH4)3AlF6+3NaOH→Na3AlF6+3NH3+3H2O(NH_4)_3AlF_6 + 3NaOH → Na_3AlF_6 + 3NH_3 + 3H_2O (NH4)3AlF6+3NaOH→Na3AlF6+3NH3+3H2O

Whitener for Enamels and Opacifier for Glass

Synthetic cryolite, which is sodium hexafluoroaluminate, is used as a whitener for enamels and an opacifier for glass . This application takes advantage of the compound’s white color and its ability to scatter light .

Aluminum;tripotassium;hexafluoride, commonly known as tripotassium hexafluoroaluminate, has the chemical formula K₃AlF₆. This inorganic compound is a white to light gray powder and is slightly soluble in water. It naturally occurs as the mineral cryolite, which has historical significance in aluminum production due to its role as a flux in the electrolytic reduction of aluminum oxide .

- Formation of fluoroaluminic acid:

- Formation of tripotassium hexafluoroaluminate:

These reactions highlight the compound's ability to form through the interaction of aluminum hydroxide and hydrofluoric acid, followed by potassium hydroxide .

The synthesis methods for tripotassium hexafluoroaluminate typically involve high-temperature reactions between aluminum hydroxide and hydrofluoric acid followed by potassium hydroxide. The steps include:

- Preparation of fluoroaluminic acid through the reaction of aluminum hydroxide with hydrofluoric acid.

- Neutralization with potassium hydroxide to yield tripotassium hexafluoroaluminate.

- Purification processes such as filtering, drying, melting, and crushing .

Tripotassium hexafluoroaluminate has several industrial applications, including:

- Welding Agent: Used as a flux in welding processes.

- Glass Manufacturing: Acts as a component in glass production.

- Pesticides: Utilized in the formulation of certain agricultural chemicals.

- Electrolytic Processes: Serves as a solvent for bauxite in aluminum production .

Tripotassium hexafluoroaluminate shares similarities with several other aluminum fluoride compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium hexafluoroaluminate | Na₃AlF₆ | Commonly used in glass manufacturing and aluminum production. |

| Lithium hexafluoroaluminate | Li₃AlF₆ | Applied in battery technology and electrochemical applications. |

| Calcium hexafluoroaluminate | CaAlF₆ | Used in ceramics and as a fluxing agent in metallurgy. |

Uniqueness: Tripotassium hexafluoroaluminate is distinct due to its specific potassium content, which influences its solubility and reactivity compared to sodium or lithium variants. Its role as a welding agent further differentiates it from other similar compounds .

Traditional Solid-State Reaction Pathways

The conventional synthesis of K₃AlF₆ involves the reaction of fluoroaluminic acid (AlF₃·3HF) with potassium hydroxide (KOH) under high-temperature conditions. The process unfolds in two stages:

Formation of Fluoroaluminic Acid:

Anhydrous hydrogen fluoride (HF) reacts with aluminum hydroxide (Al(OH)₃) to yield AlF₃·3HF:

$$

6HF + Al(OH)3 \rightarrow AlF3·3HF + 3H_2O

$$Neutralization with KOH:

The resulting AlF₃·3HF is treated with KOH to form K₃AlF₆:

$$

AlF3·3HF + 3KOH \rightarrow K3AlF6 + 3H2O

$$

This method requires precise temperature control (typically >100°C) to ensure complete dehydration and crystallization.

Advantages: High yield, straightforward process.

Limitations: Potential HF exposure during intermediate steps, requiring specialized handling.

Hydrothermal Synthesis Techniques

Hydrothermal methods offer a controlled alternative for producing doped or functionalized K₃AlF₆ variants. A notable example is the synthesis of K₃AlF₆:Cr³⁺ near-infrared (NIR) phosphors. Key steps include:

- Precursor Preparation: Mixing KF, NH₄F, and Al(NO₃)₃ in aqueous solutions.

- Hydrothermal Treatment: Subjecting the mixture to elevated temperatures (e.g., 200°C) and pressures for 12–24 hours.

Parameters:

| Factor | Typical Values |

|---|---|

| Temperature | 180–220°C |

| Reaction Time | 12–24 hours |

| Cr³⁺ Dopant Concentration | 0.5–2 mol% |

This method enables precise control over crystal morphology and dopant distribution, critical for optical applications.

Green Chemistry Approaches for Reduced Fluoride Emissions

Recent advancements prioritize minimizing hazardous fluorides like HF. A water-processable cation-exchange method has been developed for producing K₃AlF₆:Mn⁴⁺ red phosphors:

- Template Synthesis: Using K₂SiF₆ as a precursor to avoid direct HF use.

- Cation Exchange: Replacing Si⁴⁺ with Al³⁺ in aqueous media, followed by Mn⁴⁺ doping.

Benefits:

Aluminum tripotassium hexafluoride, with the chemical formula potassium aluminum fluoride (K₃AlF₆), represents a specialized fluoroaluminate compound with significant industrial applications in advanced metallurgical processes [1] [4]. This white to light gray crystalline powder demonstrates unique physicochemical properties that make it particularly valuable in high-temperature metallurgical operations [1] [33]. The compound exhibits a melting point of approximately 1025°C and demonstrates limited water solubility at 1.42 grams per 100 milliliters at 25°C [35] [36].

Role in Aluminum Electrolysis: Hall-Héroult Process Modifications

The Hall-Héroult process, which remains the primary industrial method for aluminum production, traditionally utilizes sodium hexafluoroaluminate (sodium cryolite) as the primary electrolyte [9] [14]. However, aluminum tripotassium hexafluoride has emerged as a promising alternative electrolyte component for process modifications aimed at reducing operating temperatures and improving energy efficiency [15] [40].

Research conducted by Argonne National Laboratory has demonstrated that potassium cryolite-based electrolytes can operate at temperatures as low as 700°C when formulated with a potassium fluoride to aluminum fluoride molar ratio of 1.3 and containing 5 weight percent dissolved alumina [15]. This represents a significant reduction from the conventional operating temperature of 960-980°C used in traditional sodium cryolite systems [9] [14].

The fundamental advantages of aluminum tripotassium hexafluoride over sodium cryolite in electrolytic applications include enhanced alumina solubility and improved dissolution rates at reduced temperatures [15] [40]. Experimental data indicates that the solubility of aluminum oxide in potassium cryolite systems ranges from 15-20 grams per liter, representing a substantial improvement over the 7 grams per liter solubility observed in traditional sodium cryolite systems [40].

| Parameter | Sodium Cryolite System | Potassium Cryolite System | Improvement Factor |

|---|---|---|---|

| Operating Temperature (°C) | 960-980 | 700-800 | 160-280°C reduction |

| Alumina Solubility (g/L) | 7 | 15-20 | 2.1-2.9× increase |

| Melting Point (°C) | 1009 | 555-557 | 452-454°C reduction |

The electrochemical behavior of aluminum tripotassium hexafluoride in electrolytic cells demonstrates favorable characteristics for aluminum production [41] [42]. Electrical conductivity measurements for potassium fluoride-aluminum fluoride systems containing 55 mole percent potassium fluoride and 45 mole percent aluminum fluoride show conductivity values that can be described by the equation κ/(Ω⁻¹·cm⁻¹) = 6.458 exp(-1858.91/T/K) - 0.01876(w(Al₂O₃)) [41].

However, the implementation of potassium cryolite systems presents certain technical challenges [42]. The electrical conductivity of potassium-based electrolytes is generally lower compared to sodium cryolite systems, requiring careful optimization of cell design and operating parameters [15] [42]. Additionally, the reduced aluminum solubility in the melt, while beneficial for current efficiency, necessitates adjustments to feeding strategies and cell management protocols [42].

Fluxing Agent Optimization for Secondary Aluminum Smelting

In secondary aluminum smelting operations, aluminum tripotassium hexafluoride serves as a critical component in flux formulations designed to maximize metal recovery from recycled aluminum scrap [16] [19]. The compound's unique properties make it particularly effective in promoting the coalescence of molten aluminum droplets while facilitating the removal of oxide inclusions [20] [24].

Secondary aluminum processing typically involves the remelting of aluminum scrap under a protective flux layer to prevent oxidation and promote metal recovery [16] [17]. The standard flux composition for secondary aluminum smelting commonly consists of 47.5 percent sodium chloride, 47.5 percent potassium chloride, and 5 percent cryolite, with aluminum tripotassium hexafluoride serving as an alternative or supplementary cryolite component [18].

Research findings demonstrate that aluminum tripotassium hexafluoride exhibits superior oxide layer stripping capabilities compared to other fluoride salts [20]. Coalescence behavior studies of aluminum droplets in molten fluxes reveal that potassium fluoride, aluminum tripotassium hexafluoride, and potassium tetrafluoroaluminate possess stronger stripping abilities for oxide layers compared to aluminum fluoride alone [20].

The optimization of flux formulations incorporating aluminum tripotassium hexafluoride involves careful consideration of interfacial tensions between the aluminum melt, flux, and oxide inclusions [20] [22]. Theoretical analysis indicates that effective fluxing requires appropriate interfacial tensions between aluminum melt and inclusion (σM-I), flux and inclusion (σF-I), and flux and aluminum melt (σF-M) to achieve simultaneous covering, drossing, and cleaning properties [20].

| Flux Component | Oxide Stripping Ability | Interfacial Tension Effect | Application Temperature (°C) |

|---|---|---|---|

| Aluminum Tripotassium Hexafluoride | Strong | Optimized σF-I reduction | 650-750 |

| Potassium Fluoride | Strong | Low σF-M | 650-750 |

| Aluminum Fluoride | Moderate | High σF-I | 650-750 |

| Sodium Chloride + Potassium Chloride | Baseline | Standard reference | 650-750 |

Advanced flux formulations utilizing aluminum tripotassium hexafluoride demonstrate improved metal recovery rates in secondary aluminum processing [19] [21]. The synthesis of high-quality cryolite from secondary aluminum dross has been achieved through novel three-step processes, with aluminum tripotassium hexafluoride serving as an intermediate or final product in the recovery chain [21].

Multi-component flux systems incorporating aluminum tripotassium hexafluoride show enhanced performance characteristics [22] [24]. Research indicates that flux compositions containing 11.0 weight percent sodium fluoride, 29.5 weight percent sodium chloride, 46.5 weight percent sodium carbonate, 3.0 weight percent calcium fluoride, and 10.0 weight percent sodium aluminum fluoride achieve superior refining effectiveness, with inclusion content reduction from 2.96 percent to 1.11 percent [24].

Brazing Flux Formulations for Aerospace Alloy Joining

Aluminum tripotassium hexafluoride plays a crucial role in specialized brazing flux formulations designed for aerospace alloy joining applications [28] [30]. The compound's thermal stability and controlled melting characteristics make it particularly suitable for high-precision brazing operations required in aerospace component manufacturing [25] [32].

The NOCOLOK brazing process, widely utilized in aerospace applications, employs potassium fluoroaluminate compounds of the general formula K₁₋₃AlF₄₋₆ as the active flux component [47] [48]. Aluminum tripotassium hexafluoride represents a specific stoichiometric variant within this family, offering defined melting point characteristics of 565-572°C [47] [48].

Aerospace brazing applications utilizing aluminum tripotassium hexafluoride-based fluxes demonstrate excellent performance in joining aluminum alloys with silicon-aluminum filler metals [32] [44]. The flux operates by melting and disrupting the aluminum oxide film on component surfaces, facilitating the flow of brazing alloys with melting ranges from 577°C to 610°C [32] [48].

Controlled atmosphere brazing processes incorporating aluminum tripotassium hexafluoride show particular effectiveness for aluminum alloys with magnesium content below 0.5 percent [32] [45]. Higher magnesium concentrations lead to the formation of potassium magnesium fluoride compounds (KMgF₃ and K₂MgF₄) that can impair brazing quality [32].

| Brazing Parameter | Specification | Performance Metric |

|---|---|---|

| Flux Melting Range | 565-572°C | Below filler metal melting point |

| Operating Temperature | 580-610°C | Optimal brazing window |

| Magnesium Tolerance | <0.5% | Maximum alloy composition |

| Particle Size Range | 2-50 μm | Optimized handling characteristics |

The chemical interactions between aluminum tripotassium hexafluoride and magnesium-containing alloys follow specific reaction pathways [32]. Key reactions include: 3MgO + 2KAlF₄ → MgF₂ + 2KMgF₃ + Al₂O₃ and 3MgO + 2K₃AlF₆ → 3K₂MgF₄ + Al₂O₃ [32]. These reactions produce needle-like morphology compounds that can affect joint quality [32].

Advanced brazing flux formulations for aerospace applications incorporate aluminum tripotassium hexafluoride with complementary components to achieve specific performance characteristics [28] [30]. The compound's application extends to aluminum workpiece brazing, copper alloy and stainless steel brazing, and specialized Nocolok brazing processes [30].

Temperature control in aerospace brazing operations utilizing aluminum tripotassium hexafluoride requires precise management of heating cycles [44] [46]. Furnace brazing under protective nitrogen atmospheres can achieve temperatures up to 2800°F with vacuum levels of 10⁻⁶ Torr, providing the controlled environment necessary for high-quality aerospace component joining [46].

High-temperature Raman spectroscopy has emerged as a powerful technique for investigating the microstructural characteristics of molten aluminum fluoride systems. The spectroscopic investigation of aluminum tripotassium hexafluoride and related systems reveals distinct vibrational signatures that correspond to specific aluminum-fluorine coordination environments [1].

The fundamental aluminum-fluorine complex ions present in molten salt systems exhibit characteristic vibrational modes that can be definitively identified through Raman spectroscopy. The octahedral aluminum hexafluoride ion, [AlF6]3-, demonstrates a symmetric stretching vibrational mode at 555 cm⁻¹, while the pentacoordinated aluminum pentafluoride ion, [AlF5]2-, exhibits its characteristic frequency at 390 cm⁻¹ [1]. These spectroscopic signatures provide definitive evidence for the coexistence of multiple coordination environments within the molten salt matrix.

Experimental studies conducted at temperatures ranging from 298 K to 1273 K under argon atmosphere have revealed the temperature-dependent evolution of these complex ions. The high-temperature Raman spectra demonstrate that the molten potassium fluoride-aluminum fluoride system comprises monomer complexes including [AlF6]3-, [AlF5]2-, [AlF4]-, and dimeric species such as [Al2F7]- [1]. The relative abundance of these species shows a strong dependence on the potassium fluoride to aluminum fluoride ratio, with the major species transitioning from tetrahedral [AlF4]- to octahedral [AlF6]3- coordination as the potassium content increases.

Quantitative analysis of the deconvoluted Raman spectra provides precise molar fractions of the various aluminum fluoride clusters. When the potassium fluoride to aluminum fluoride ratio increases from 1:1 to 3:1, the content of [AlF6]3- increases dramatically from 22.30 to 98.83 mol%, while the [AlF4]- content decreases correspondingly from 68.92 to 0.33 mol% [1]. This structural evolution reflects the fundamental changes in coordination chemistry as the fluoride ion availability increases within the molten salt system.

The spectroscopic investigation reveals that thermal radiation effects pose significant challenges for high-temperature Raman measurements. The implementation of time-resolved filtering systems and pulsed laser excitation enables successful spectral acquisition at temperatures exceeding 1550 K [2]. These technical advances have facilitated the characterization of molten salt systems under industrially relevant conditions, providing crucial insights into the coordination chemistry at operating temperatures.

Ab Initio Molecular Dynamics Simulations of Ionic Coordination

Ab initio molecular dynamics simulations provide unprecedented insight into the atomic-level structure and dynamics of aluminum tripotassium hexafluoride systems. These computational investigations reveal the fundamental mechanisms governing ionic coordination and transport properties within molten salt electrolytes [3].

The molecular dynamics simulations of potassium-rich aluminum fluoride systems demonstrate that the primary aluminum-fluorine complex ion species are [AlF4]-, [AlF5]2-, and [AlF6]3-. The simulations reveal that aluminum atoms maintain an average coordination number ranging from 5.09 to 5.20 with fluorine atoms, indicating a predominance of pentacoordinated aluminum complexes [3]. The average aluminum-fluorine bond length remains remarkably constant at 1.76 Å across different system compositions, suggesting strong covalent character in these interactions.

The computational analysis reveals significant structural information regarding the distribution of fluorine ion types within the molten salt matrix. Terminal fluorine atoms, which coordinate to only one aluminum center, constitute approximately 90-94% of the total fluorine population. Bridge fluorine atoms, which connect two aluminum centers, represent a smaller fraction of 2-3% of the total fluorine content [3]. This relatively low degree of polymerization indicates that the ionic structure maintains predominantly monomeric aluminum fluoride complexes rather than extended polymeric networks.

The molecular dynamics simulations demonstrate that the diffusion properties of different ionic species follow a distinct hierarchy. Sodium ions exhibit the highest diffusion ability, followed by potassium ions, fluoride ions, and aluminum ions [3]. This ordering reflects the relative sizes and charge densities of the various species, with smaller and less highly charged ions demonstrating greater mobility within the molten salt matrix.

The computational investigations reveal that increasing aluminum tripotassium hexafluoride concentration beyond 20 weight percent leads to decreased transport performance of the entire system. This reduction in ionic mobility correlates with the formation of larger aluminum-fluorine complex ion groups, which impede the diffusion of individual ionic species [3]. These findings provide fundamental insights into the optimization of electrolyte composition for enhanced aluminum electrolysis efficiency.

The ab initio molecular dynamics simulations successfully reproduce the experimental observations regarding coordination number distributions and ionic speciation. The bond angle distributions for aluminum-fluorine complexes demonstrate prominent peaks at approximately 80° and 90°, consistent with octahedral and triangular bipyramidal coordination geometries [3]. These computational results validate the experimental Raman spectroscopic findings and provide detailed atomic-level understanding of the structural evolution within these molten salt systems.

Phase Evolution in Aluminum Tripotassium Hexafluoride-Aluminum Oxide Binary Systems

The investigation of phase evolution in aluminum tripotassium hexafluoride-aluminum oxide binary systems reveals complex structural transformations that fundamentally alter the coordination chemistry of the molten salt electrolyte [4] [5].

The introduction of aluminum oxide to molten aluminum tripotassium hexafluoride systems initiates a systematic structural evolution characterized by the formation of oxygen-bridged aluminum fluoride complexes. As the aluminum oxide content increases from 0 to 8.0 weight percent, the system undergoes a dramatic transformation from simple fluoride coordination to mixed fluoride-oxide coordination environments [4].

The phase evolution demonstrates that the six-coordinated aluminum atoms connected by terminal fluorine atoms progressively transform into structures containing two four-coordinated aluminum atoms connected by single-bridging oxygen atoms. This structural transition results in the formation of dimeric species including [Al2OF6]2- and [Al2O2F4]2- [4]. The concentration of [Al2OF6]2- increases rapidly from 0 to 33.0 mol% as the aluminum oxide content reaches 8.0 weight percent, while the [Al2O2F4]2- content increases initially to a maximum of 1.5 mol% before decreasing at higher oxide concentrations.

The binary system analysis reveals that the molten aluminum tripotassium hexafluoride-aluminum oxide system consists of [AlF5]2-, [AlF6]3-, [Al2OF6]2-, and [Al2O2F4]2- clusters. The systematic variation in cluster distribution with aluminum oxide content demonstrates the progressive replacement of fluoride ligands with oxide ligands in the aluminum coordination sphere [4]. This structural evolution has profound implications for the physicochemical properties of the molten salt electrolyte, including its ability to dissolve aluminum oxide and its transport characteristics.

The experimental investigation of phase evolution employs in situ high-temperature Raman spectroscopy combined with quantum chemistry ab initio simulations to calculate the symmetric stretching vibrational wavenumbers of the various clusters. The comparison between experimental and calculated spectra provides definitive identification of the complex ion species present in the molten system [4]. This combined experimental and computational approach ensures accurate characterization of the phase evolution process.

The phase evolution studies demonstrate that the aluminum oxide solubility in the molten salt system correlates directly with the formation of oxygen-bridged aluminum fluoride complexes. The enhanced solubility achieved through the formation of these mixed coordination environments provides a pathway for improved aluminum electrolysis efficiency through better incorporation of the aluminum oxide feedstock [4]. The understanding of these phase relationships enables the optimization of electrolyte composition for enhanced industrial performance.

Physical Description

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Health Hazard

Other CAS

General Manufacturing Information

Machinery manufacturing

Aluminate(3-), hexafluoro-, potassium (1:3), (OC-6-11)-: ACTIVE